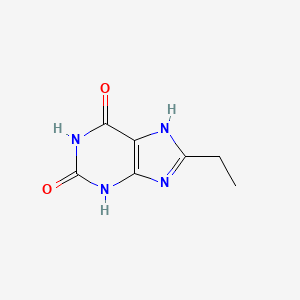
8-Ethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It belongs to the xanthine family, which includes other well-known compounds such as caffeine and theobromine . This compound is characterized by its purine structure, which is a common feature in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of theophylline. One common method is the reaction of theophylline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydrogen atom at the 7-position with an ethyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
8-Ethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives .
Aplicaciones Científicas De Investigación
8-Ethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of xanthine derivatives.
Biology: The compound is investigated for its effects on enzyme activity, particularly phosphodiesterases.
Medicine: Research explores its potential as a bronchodilator and its effects on the central nervous system.
Industry: It is used in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 8-ethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors and phosphodiesterases. By inhibiting these enzymes, the compound increases the levels of cyclic AMP (cAMP) in cells, leading to various physiological effects such as bronchodilation and increased alertness .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A closely related compound with similar bronchodilator effects.
Caffeine: Another xanthine derivative known for its stimulant properties.
Theobromine: Found in cocoa, it has mild stimulant and diuretic effects.
Uniqueness
8-Ethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific ethyl substitution at the 7-position, which alters its pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives .
Propiedades
Número CAS |
97290-30-7 |
|---|---|
Fórmula molecular |
C7H8N4O2 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
8-ethyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-2-3-8-4-5(9-3)10-7(13)11-6(4)12/h2H2,1H3,(H3,8,9,10,11,12,13) |
Clave InChI |
MNIKDKWDJXTNON-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC2=C(N1)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






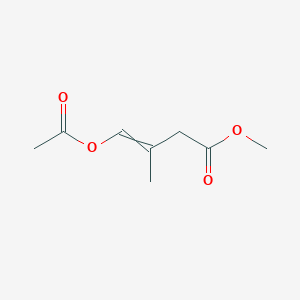
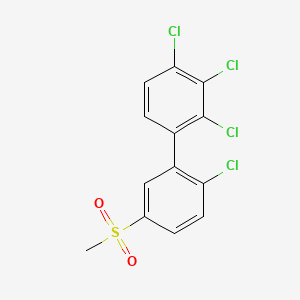
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336325.png)

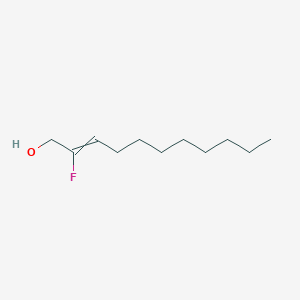
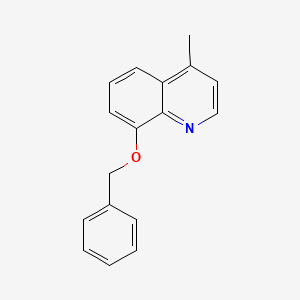
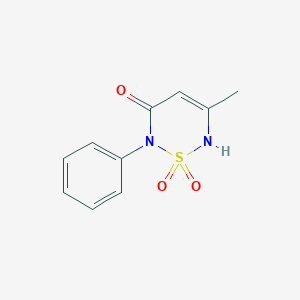
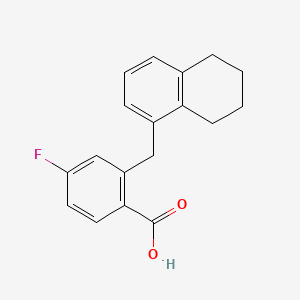
![2,8-dihydroxy-6,10-dimethyl-4,12-dioxa-6,10-diazatricyclo[7.3.0.03,7]dodecane-5,11-dione](/img/structure/B14336353.png)

